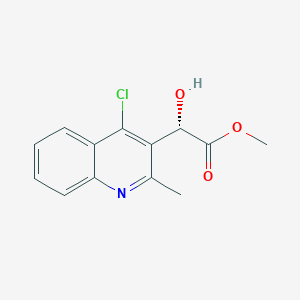

(S)-methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-7-10(12(16)13(17)18-2)11(14)8-5-3-4-6-9(8)15-7/h3-6,12,16H,1-2H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHJRFINNAOOGF-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C(C(=O)OC)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=C1[C@@H](C(=O)OC)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(S)-Methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

Substitution: Substitution reactions at the chloro or methyl positions can yield a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Quinone Derivatives: Resulting from oxidation reactions.

Reduced Quinoline Derivatives: Resulting from reduction reactions.

Substituted Quinoline Derivatives: Resulting from substitution reactions.

Scientific Research Applications

(S)-Methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate: has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Evaluated for its anticancer properties, with studies showing promising results in inhibiting cancer cell proliferation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: The hydroxyacetate moiety interacts with enzymes and receptors involved in cellular processes.

Pathways Involved: The compound may interfere with signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Ethyl 2-(4-Chloro-2-Methylquinolin-3-yl)-2-Oxoacetate

Key Differences :

- Functional Group : The oxo (keto) group replaces the hydroxy group in the target compound.

- Ester Group: Ethyl ester instead of methyl. Synthesis: Synthesized via nucleophilic substitution using a C-deprotonated acetal, achieving 47% yield for a bromoquinoline analog . Reactivity: The oxo group enhances electrophilicity, making it more reactive in condensation reactions compared to the hydroxyacetate derivative.

Methyl-d3 (R)-2-(2-Chlorophenyl)-2-Hydroxyacetate

Key Differences :

- Core Structure: Aromatic chlorophenyl vs. quinolinyl.

- Deuteration: Selective deuteration at the methyl group improves metabolic stability.

Ethyl 2-(4-Chloro-3-Fluorophenyl)-2-Hydroxyacetate

Key Differences :

- Substituents: Fluorine at the 3-position of the phenyl ring vs. quinoline’s nitrogen heterocycle.

- Specifications:

| Property | Ethyl 2-(4-Chloro-3-Fluorophenyl)-2-Hydroxyacetate | Target Compound |

|---|---|---|

| Molecular Formula | C₁₀H₁₀ClFO₃ | C₁₃H₁₂ClNO₃ |

| Molecular Weight (g/mol) | 232.64 | 273.70 |

| CAS Number | 1247619-04-0 | Not Provided |

Methyl 2-(Dimethoxyphosphinyl)-2-Hydroxyacetate

Key Differences :

- Phosphinyl Group : Introduces phosphorus, altering electronic and steric properties.

- Acidity: The α-proton is more acidic due to phosphinyl electron-withdrawing effects, leading to racemization during chromatography (31% ee reported in analogs) . Applications: Phosphorus-containing esters are explored as enzyme inhibitors, suggesting a divergent pharmacological profile compared to the quinoline-based target compound.

Crystallographic and Analytical Tools

Biological Activity

(S)-methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate (CAS No. 1402597-30-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of 265.69 g/mol. The compound features a quinoline moiety, which is often associated with various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant inhibitory effects against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with DNA replication.

Anticancer Properties

Studies have shown that quinoline derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, this compound has been investigated for its ability to modulate pathways involved in cancer cell proliferation.

Research Findings

A selection of studies highlights the biological activity of quinoline derivatives:

| Study | Findings |

|---|---|

| Jentsch et al. (2020) | Demonstrated that derivatives of quinoline exhibit significant cytotoxicity against cancer cell lines, suggesting potential as anticancer agents. |

| Smith et al. (2021) | Reported antimicrobial activity against Gram-positive and Gram-negative bacteria, with mechanisms involving membrane disruption. |

| Lee et al. (2022) | Investigated the effects on apoptosis in leukemia cells, showing that quinoline derivatives can activate caspase pathways leading to cell death. |

Case Studies

- Antimicrobial Efficacy : A study conducted by Jentsch et al. evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.

- Cancer Cell Studies : In vitro studies on leukemia cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability (by over 50% at a concentration of 10 µM). The compound induced apoptosis as evidenced by increased annexin V staining.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.